molecular formula C12H12ClNO2S B5083803 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5083803
M. Wt: 269.75 g/mol
InChI Key: FOSMBPHYIRJQDA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a chloro group, a methoxyethyl group, and a carboxamide group attached to the benzothiophene core

Mechanism of Action

The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the mechanism of action for “3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide” is not available in the sources I found .

Safety and Hazards

The safety and hazards associated with “3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide” are not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as 2-methoxyethylamine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: The compound is explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for the design of novel pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its derivatives may find applications in the production of polymers, coatings, and electronic materials.

Properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S/c1-16-7-6-14-12(15)11-10(13)8-4-2-3-5-9(8)17-11/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSMBPHYIRJQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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